molecular formula C10H19N B073738 4-Methylquinolizidine CAS No. 1196-40-3

4-Methylquinolizidine

Cat. No. B073738
CAS RN: 1196-40-3
M. Wt: 153.26 g/mol
InChI Key: NVAZQVKYKZTHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylquinolizidine is a heterocyclic organic compound that is widely used in scientific research. This compound has a unique structure and possesses several interesting properties that make it an ideal candidate for a variety of applications. In

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis Techniques : The synthesis of 4-methylquinolizidine has been revisited to establish the purity of the compounds used in earlier work. A new synthesis method for the cis-fused methiodide of quinolizidine has been developed, providing insights into the stereochemical course of quaternization of 1-methylquinolizidines (Schofield & Wells, 1965).

  • Stereochemistry and Magnetic Resonance : Studies on the stereochemistry of quinolizidines, including 4-methylquinolizidine, have been conducted. These studies involve examining the correlations between stereochemistry and C-13 magnetic resonance chemical shifts (Sugiura & Sasaki, 1976).

Chemical Properties and Applications

  • Electrochemical Fluorination : Research on electrochemical fluorination of 4-methylquinolizidine has led to the synthesis of various amine stereoisomers. This process is significant for understanding the chemical properties and potential applications of fluorinated quinolizidines (Inoue et al., 1988).

  • 13C Chemical Shift Studies : Investigations into the 13C chemical shifts of methylquinolizidines, including 4-methylquinolizidine, have been conducted. These studies provide valuable information for the understanding of chemical structures and reactivity (Lalonde & Donvito, 1974).

Biological and Pharmacological Research

  • Alkaloids in Ants and Frogs : Research has identified the presence of a 4-methyl-6-propylquinolizidine alkaloid in both ants and frogs, indicating the potential biological significance of these compounds (Jones et al., 1999).

  • Antispasmodic Agents : Studies on the synthesis and anticholinergic activity of quinolizidine derivatives, including 4-methylquinolizidine, provide insights into their potential use as antispasmodic agents (Koshinaka et al., 1979).

properties

CAS RN

1196-40-3

Product Name

4-Methylquinolizidine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3

InChI Key

NVAZQVKYKZTHQP-UHFFFAOYSA-N

SMILES

CC1CCCC2N1CCCC2

Canonical SMILES

CC1CCCC2N1CCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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